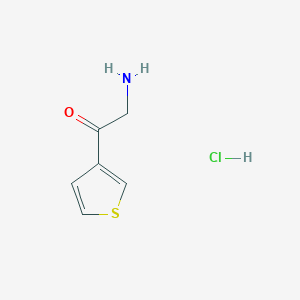

2-Amino-1-(3-thienyl)ethanone hydrochloride

Overview

Description

2-Amino-1-(3-thienyl)ethanone hydrochloride is a chemical compound with the molecular formula C6H8ClNOS. It is a white or light yellow powder and is a member of the thienyl ketones family. This compound is used as a starting material for the synthesis of thienyl-substituted carbo- and heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-thienyl)ethanone hydrochloride typically involves the reaction of 3-thiophenecarboxaldehyde with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-thienyl)ethanone hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

2-Amino-1-(3-thienyl)ethanone hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex thienyl-substituted compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-thienyl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its thienyl group allows for interactions with biological molecules, potentially affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-1-(2-thienyl)ethanone hydrochloride

- 2-Amino-1-(4-thienyl)ethanone hydrochloride

- 2-Amino-1-(furan-2-yl)ethanone hydrochloride

Uniqueness

2-Amino-1-(3-thienyl)ethanone hydrochloride is unique due to its specific thienyl substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for the synthesis of specific thienyl-substituted compounds and for exploring its distinct biological activities .

Biological Activity

2-Amino-1-(3-thienyl)ethanone hydrochloride is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thienyl group and an amino group, which contribute to its reactivity and biological interactions. The molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This is common in many thienyl derivatives, which often target metabolic pathways.

- Receptor Modulation : Similar compounds have been shown to act as ligands for various receptors, affecting neurotransmitter systems and cellular signaling pathways.

- Antimicrobial Activity : Research indicates that thienyl compounds can exhibit antimicrobial properties by disrupting bacterial cell membranes or interfering with metabolic processes.

Antimicrobial Activity

A study conducted on various thienyl derivatives indicated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH radical scavenging assays. The compound showed a notable ability to scavenge free radicals, with an IC50 value comparable to established antioxidants.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Trolox | 20 |

This indicates that the compound possesses significant antioxidant properties, which may contribute to its therapeutic potential in oxidative stress-related conditions .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving the treatment of bacterial infections in vitro, this compound was tested against multi-drug resistant strains. The results demonstrated that the compound effectively inhibited bacterial growth and reduced biofilm formation, suggesting its utility in treating resistant infections .

Case Study 2: Cytotoxicity in Cancer Cells

Another study investigated the cytotoxic effects of the compound on various cancer cell lines. The results showed that at higher concentrations (≥50 µM), this compound induced apoptosis in cancer cells while sparing normal cells, indicating its potential as a selective anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-1-(3-thienyl)ethanone hydrochloride, and how do reaction conditions influence yield?

- Methodology :

- Catalyst optimization : Compare palladium on carbon (Pd/C) vs. Raney nickel catalysts under hydrogenation conditions. Raney nickel is more economical and reduces side reactions in reductive amination steps .

- Solvent selection : Use methanol or ethanol for solubility and stability, as demonstrated in analogous hydrochloride syntheses (e.g., 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride) .

- Purification : Recrystallize from ethanol/water mixtures to isolate the hydrochloride salt, as validated for structurally similar compounds like 2-amino-1-(4-chlorophenyl)ethanone hydrochloride .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical workflow :

- HPLC : Assess purity (>98% by reversed-phase HPLC with UV detection at 254 nm) .

- NMR : Confirm substitution patterns using and NMR. For example, the thienyl proton environment should show distinct aromatic splitting (δ 6.8–7.5 ppm) .

- Melting point : Compare observed mp (e.g., ~140–144°C) to literature values for analogs like 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride (mp 262°C) to detect impurities .

Q. What safety precautions are critical when handling this compound?

- Hazard mitigation :

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as recommended for structurally related aminoacetophenone hydrochlorides .

- PPE : Wear nitrile gloves, goggles, and lab coats. Skin contact with similar hydrochlorides (e.g., 2-(benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride) can cause inflammation .

- Storage : Keep at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, solubility)?

- Methodological approach :

- Reproducibility checks : Repeat synthesis and characterization under controlled humidity (e.g., use anhydrous solvents for recrystallization) to address hygroscopicity-induced variations .

- DSC/TGA : Perform differential scanning calorimetry (DSC) to detect polymorphic forms and thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C for most hydrochlorides) .

Q. What advanced techniques are suitable for studying the compound’s stability under thermal or photolytic stress?

- Degradation studies :

- Pyrolysis-GC/MS : Identify thermal breakdown products (e.g., thiophene derivatives) as done for bk-2C-B hydrochloride .

- Forced degradation : Expose to UV light (254 nm) and analyze via LC-MS for photolytic byproducts. Monitor for thienyl ring oxidation .

Q. How can chiral separation be achieved if the compound exists as enantiomers?

- Chiral resolution :

- HPLC with chiral columns : Use cellulose-based CSPs (Chiralpak®) and mobile phases like hexane/isopropanol with 0.1% trifluoroacetic acid, as validated for (R)-2-amino-1-(3-chlorophenyl)ethanol hydrochloride .

- CE-MS/MS : Apply capillary electrophoresis with cyclodextrin additives for enantiomeric excess determination, as used in amphetamine derivative analysis .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Synthetic modifications :

- Protecting groups : Temporarily protect the amine with Boc groups to prevent catalyst poisoning during palladium-mediated couplings .

- Solvent/base optimization : Use DMF with CsCO for Suzuki reactions, as demonstrated for 2-amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride derivatives .

Properties

IUPAC Name |

2-amino-1-thiophen-3-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS.ClH/c7-3-6(8)5-1-2-9-4-5;/h1-2,4H,3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPGXADLLIXKLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60518277 | |

| Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60518277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85210-58-8 | |

| Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60518277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.